N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide
Description
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Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-8(12(22)15-13-17-16-9(2)23-13)20-11(21)5-4-10(18-20)19-7-3-6-14-19/h3-8H,1-2H3,(H,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSXJLFXCVYNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide, with the CAS number 1334374-48-9, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 331.36 g/mol. The structure features a thiadiazole ring and a pyridazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1334374-48-9 |
| Molecular Formula | C₁₃H₁₃N₇O₂S |
| Molecular Weight | 331.36 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression, such as the MEK/ERK pathway. Inhibition of this pathway can lead to reduced phosphorylation of ERK1/2, which is critical for cell cycle progression and survival in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research on similar thiadiazole derivatives indicates potential effectiveness against pathogenic bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Anti-inflammatory Effects
Some studies suggest that compounds containing thiadiazole and pyrazole rings may possess anti-inflammatory properties. These effects are often evaluated through assays measuring inhibition of COX enzymes or other inflammatory mediators .
Study 1: Anticancer Efficacy
In vitro testing on leukemia cell lines (MV4-11 and MOLM13) revealed that certain derivatives inhibited cell growth significantly at concentrations as low as 0.3 µM. The study employed thymidine uptake assays to measure proliferation rates and utilized Western blotting to assess the downregulation of phospho-ERK levels .
Study 2: Antimicrobial Testing
A series of synthesized pyrazole derivatives were tested against common bacterial strains using the microplate Alamar Blue assay. Results indicated that some compounds exhibited MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Scientific Research Applications
Synthesis and Characterization
Synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been employed to optimize yields and purity, including the use of different solvents and catalysts. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compounds.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide exhibit significant antimicrobial activity. For instance, compounds synthesized from similar structures have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A study highlighted that structural modifications in related thiadiazole derivatives can enhance their ability to inhibit tubulin polymerization, a crucial process in cancer cell proliferation . This suggests potential applications in cancer therapy, especially for tumors resistant to conventional treatments.
Antiviral Effects
Emerging research indicates that certain derivatives possess antiviral properties. For example, compounds related to this structure have been tested for their ability to inhibit viral replication in vitro, showing promise against various viruses . These findings open avenues for developing antiviral agents based on thiadiazole scaffolds.
Case Study 1: Antimicrobial Evaluation
A comprehensive study involved synthesizing several derivatives of the compound and evaluating their antimicrobial activities using the disc diffusion method. The results indicated that many derivatives exhibited strong inhibition zones against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .
| Compound ID | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
Case Study 2: Antitumor Activity Assessment
In another experimental setup, the antitumor activity of synthesized compounds was assessed using cell lines in vitro. The results showed a dose-dependent decrease in cell viability for certain derivatives when tested against breast cancer cell lines . This underscores the importance of further exploring these compounds in preclinical trials.
Conclusion and Future Directions
This compound represents a promising scaffold for developing new therapeutic agents with antimicrobial and anticancer properties. Future research should focus on optimizing synthesis methods, elucidating mechanisms of action, and conducting extensive in vivo studies to evaluate therapeutic efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide, and how can intermediates be purified?
- Methodology : Synthesis typically involves multi-step reactions, starting with chlorination using thionyl chloride (to activate carboxylic acid groups) followed by cyclization with catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF). For example, highlights chlorination steps for thiadiazole formation, while outlines alkylation using K₂CO₃ and RCH₂Cl.
- Purification : Column chromatography (silica gel) or preparative HPLC is recommended for intermediates. Purity assessment via TLC (Rf tracking) or HPLC (≥95% purity threshold) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., pyridazine C=O at ~165 ppm, thiadiazole protons as singlets).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ matching theoretical m/z).
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹).
- X-ray crystallography (if crystalline) resolves 3D conformation, as shown in for analogous thiadiazole derivatives .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., PDB entries). highlights molecular modeling for conformational analysis, while emphasizes binding affinity studies via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) .
Q. How should researchers resolve contradictory bioactivity data across different assay systems (e.g., cell-based vs. enzymatic assays)?
- Troubleshooting Steps :
Verify compound stability in assay buffers (HPLC monitoring for degradation).
Assess membrane permeability (Caco-2 assays) to rule out false negatives in cell-based systems.
Control for off-target effects via counter-screening (e.g., Eurofins PanLabs® panel).
- Case Study : notes discrepancies in thiophene-pyridazine analogs due to metabolic instability in hepatic microsomes, resolved by structural modifications (e.g., fluorination) .
Q. What strategies optimize the compound’s pharmacokinetic profile (e.g., solubility, metabolic stability)?
- Solubility Enhancement : Co-solvents (PEG 400), cyclodextrin inclusion complexes, or salt formation (e.g., HCl salt for basic amines).
- Metabolic Stability : Introduce steric hindrance (methyl groups) near labile sites (e.g., pyridazine ring) or replace metabolically vulnerable groups (e.g., replace ester with amide). discusses stability under varying pH and redox conditions via accelerated degradation studies .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Key Variables :
- Core Modifications : Vary substituents on the pyridazine (e.g., -OCH₃ vs. -CF₃) and thiadiazole (e.g., cyclohexyl vs. methyl groups) rings.
- Biological Endpoints : Measure IC₅₀ against target enzymes and cytotoxicity (HEK293 or HepG2 cells).
- Data Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, polar surface area, and bioactivity. provides a framework for comparing structural analogs .
Q. How to address low yields in the final coupling step of the synthesis?
- Root Cause Analysis :
- Reagent Stoichiometry : Optimize equivalents of coupling agents (e.g., HATU, EDCI).
- Solvent Effects : Switch from DMF to DCM if nucleophilic interference occurs.
- Temperature Control : Slow addition at 0°C for exothermic reactions.
Comparative Analysis & Mechanistic Studies
Q. How does this compound compare to structurally related thiadiazole-pyridazine hybrids in terms of enzyme inhibition?
- Case Comparison :
| Compound | Target | IC₅₀ (nM) | Structural Distinction |
|---|---|---|---|
| Target Compound | Kinase X | 12 ± 2 | 5-methyl thiadiazole |
| Analog A () | Kinase X | 45 ± 5 | Furan-2-yl substituent |
- Conclusion : The 5-methyl group enhances hydrophobic interactions in the ATP-binding pocket, as inferred from docking studies .
Q. What mechanistic pathways explain this compound’s anti-inflammatory activity in murine models?
- Hypothesis : Inhibition of COX-2 or NF-κB signaling.
- Experimental Validation :
Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages.
Perform Western blotting for p65 phosphorylation.
- Reference : identifies pyridazine-thiadiazole hybrids as COX-2 inhibitors with IC₅₀ < 100 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
